![molecular formula C16H21NO6 B555429 (s)-2-Aminobutanoic acid hydrochloride CAS No. 5959-29-5](/img/structure/B555429.png)
(s)-2-Aminobutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(s)-2-Aminobutanoic acid hydrochloride” likely refers to the hydrochloride salt form of (s)-2-Aminobutanoic acid, an amino acid. Amino acids are the building blocks of proteins and play many critical roles in the body. The “s-” prefix indicates that this is the “sinister” or left-handed isomer of 2-Aminobutanoic acid .
Molecular Structure Analysis
The molecular structure of this compound would likely include an amino group (-NH2), a carboxyl group (-COOH), and a hydrochloride (-HCl). The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
As a hydrochloride salt, this compound would likely be soluble in water and could participate in reactions typical of amino acids and hydrochloride salts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its amino acid and hydrochloride components. It might exhibit properties such as solubility in water and specific reactivity based on its functional groups .Scientific Research Applications
Synthesis of Ethambutol : (S)-2-Aminobutanoic acid hydrochloride plays a role in synthesizing Ethambutol, a chiral antituberculosis agent. This process involves several steps, including the resolution of (R,S)-2-aminobutanol with L-(+)-tartaric acid, leading to the production of optically pure (S)-2-aminobutanol (Yan Xi-long, 2004).
Pharmacological Activity Studies : Research on the pharmacological activities of various enantiomers, such as 3-(p-Chlorophenyl)-4-aminobutanoic acid, has revealed differences in effectiveness between the R(+) and S(-) enantiomers (B. Witczuk, R. A. Khaunina, G. Kupryszewski, 1980).
Chemical Synthesis : The compound has been used in the diastereoselective alkylation of 3-aminobutanoic acid, demonstrating its significance in creating specific chemical structures (H. Estermann, D. Seebach, 1988).
Systems Biocatalysis : A systems biocatalysis approach combining aldolases and transaminases was employed for the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, highlighting the compound's role in biocatalytic processes (K. Hernández et al., 2017).
Green Chemistry Applications : An environmentally friendly process for synthesizing (S)-3-aminobutanoic acid has been developed, demonstrating the potential for greener chemical processes (M. Weiss, T. Brinkmann, H. Gröger, 2010).
Mechanism of Action
- GABA receptors are inhibitory neurotransmitter receptors that play a crucial role in modulating neuronal excitability and maintaining overall neural balance .
- Impact on Bioavailability : Its high bioavailability ensures effective central nervous system penetration .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-aminobutanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMBUJFMJOQABC-DFWYDOINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.